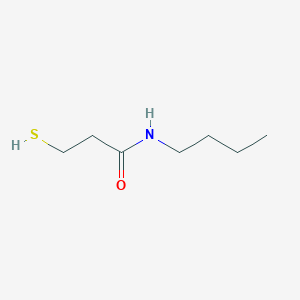![molecular formula C15H12O2 B14370142 2-[(Furan-2-yl)methyl]naphthalen-1-ol CAS No. 92496-36-1](/img/structure/B14370142.png)
2-[(Furan-2-yl)methyl]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methyl]naphthalen-1-ol typically involves the reaction of 1-naphthol with furan-2-carbaldehyde under basic conditions. One common method includes the use of potassium carbonate (K₂CO₃) as a base, with the reaction mixture being stirred at elevated temperatures . The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 1-naphthol attacks the aldehyde group of furan-2-carbaldehyde, followed by dehydration to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-yl)methyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(Furan-2-yl)methyl]naphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of estrogen receptors (ERs) in breast cancer cells, leading to reduced cell proliferation and tumor growth . Additionally, the compound may interfere with other signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Neo-tanshinlactone: A structurally related compound with notable anti-tumor activity.
Furan-2-ylmethanethiol: Another furan-containing compound with distinct chemical properties and applications.
Uniqueness
2-[(Furan-2-yl)methyl]naphthalen-1-ol stands out due to its unique combination of a naphthalene and furan ring system, which imparts specific chemical reactivity and biological activity. Its selective anti-tumor activity, particularly against breast cancer cell lines, distinguishes it from other similar compounds .
Properties
CAS No. |
92496-36-1 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C15H12O2/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-9,16H,10H2 |
InChI Key |
SXGZZKOBTKWQQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



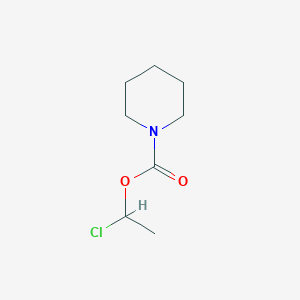
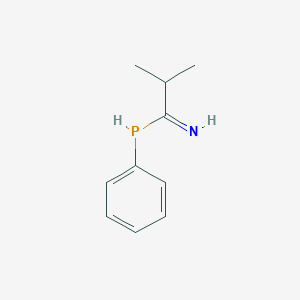
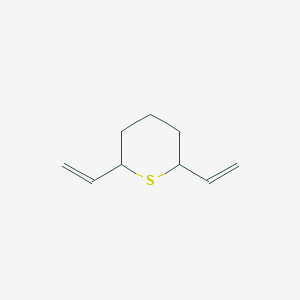
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
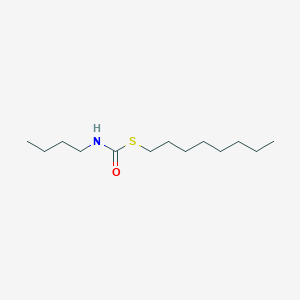
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
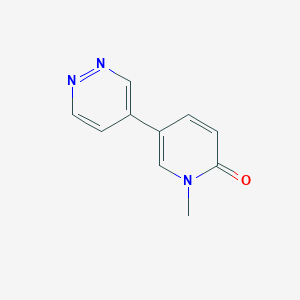
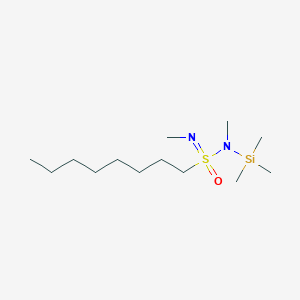
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
